molecular formula C17H10F3IN2OS B2380782 N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide CAS No. 330201-03-1

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide

Cat. No. B2380782
CAS RN: 330201-03-1
M. Wt: 474.24
InChI Key: QNURRVNQTBMRAW-UHFFFAOYSA-N
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Description

“N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide” is a chemical compound with the molecular formula C17H10F3IN2OS and a molecular weight of 474.24. It is a derivative of thiazole, a class of heterocyclic compounds that contain sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .

Scientific Research Applications

Anticancer Activity

  • A study by Ravinaik et al. (2021) discussed the synthesis of substituted benzamides with thiazol-2-yl and their evaluation against four cancer cell lines. Some derivatives exhibited significant anticancer activity, with five derivatives showing higher activities than the reference drug, etoposide (Ravinaik, 2021).

Antimicrobial Agents

  • Bikobo et al. (2017) synthesized N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and evaluated their antimicrobial activity against various bacterial and fungal strains. Some molecules were more potent than reference drugs against pathogenic strains (Bikobo, 2017).

Antifungal Agents

  • Narayana et al. (2004) prepared and screened compounds for antifungal activity, including 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides (Narayana, 2004).

Stearoyl-CoA Desaturase-1 Inhibitors

  • Uto et al. (2009) reported the identification of a compound as a potent SCD-1 inhibitor, which demonstrated a dose-dependent decrease in plasma desaturation index in mice (Uto, 2009).

Adenosine Receptors Selectivity

  • Inamdar et al. (2013) investigated benzamide and furamide analogues linked to thiazole for high adenosine receptor affinity. Compound 5d showed low nanomolar affinity for all four adenosine receptor subtypes (Inamdar, 2013).

Supramolecular Gelators

  • Yadav and Ballabh (2020) synthesized N-(thiazol-2-yl) benzamide derivatives and investigated their gelation behavior. Two amides displayed gelation towards ethanol/water and methanol/water mixtures (Yadav, 2020).

Antiviral and Anti-HCV Agents

  • Küçükgüzel et al. (2013) synthesized N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene) derivatives of celecoxib and evaluated them for various activities, including anti-HCV (Küçükgüzel, 2013).

Copper-Catalyzed Intramolecular Cyclization

  • Wang et al. (2008) conducted a study on the copper-catalyzed intramolecular cyclization of various substituted thioureas to synthesize N-benzothiazol-2-yl-amides (Wang, 2008).

Mechanism of Action

Target of Action

Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets would depend on the exact biological activity exhibited by this compound.

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, leading to different biological outcomes . The specific mode of action would depend on the exact biological activity and the target of this compound.

Biochemical Pathways

Thiazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities . The exact pathways affected would depend on the specific biological activity and the target of this compound.

Result of Action

Thiazole derivatives are known to have a wide range of effects at the molecular and cellular level due to their diverse biological activities . The specific effects would depend on the exact biological activity and the target of this compound.

properties

IUPAC Name

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F3IN2OS/c18-17(19,20)12-3-1-2-11(8-12)15(24)23-16-22-14(9-25-16)10-4-6-13(21)7-5-10/h1-9H,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNURRVNQTBMRAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F3IN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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